5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial and anti-proliferative activities . Therefore, it’s plausible that this compound may interact with cellular targets that are crucial for microbial growth or cell proliferation.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function .
Biochemical Pathways
Given its potential antimicrobial and anti-proliferative activities, it may affect pathways related to cell division, protein synthesis, or metabolic processes in microbial cells or cancer cells .
Result of Action
Based on its potential antimicrobial and anti-proliferative activities, it may lead to the inhibition of growth or proliferation of microbial cells or cancer cells .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-17-26-25-30(27-17)24(31)23(34-25)22(19-9-10-20(32-2)21(15-19)33-3)29-13-11-28(12-14-29)16-18-7-5-4-6-8-18/h4-10,15,22,31H,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKKGOQVGRUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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